

The Discovery of Gibberellin: A Technical Chronicle of "Foolish Seedling Disease"

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Compound of Interest

Compound Name: *Gibberellins*

Cat. No.: *B7789140*

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Abstract

This technical guide provides an in-depth exploration of the historical discovery of **gibberellins**, inextricably linked to the observation of "bakanae" or "foolish seedling disease" in rice. The narrative traces the pioneering work of Japanese scientists from the initial identification of the causative fungal agent to the isolation and crystallization of the active growth-promoting substances. This document details the key experimental methodologies, presents quantitative data from historical and contemporary studies, and illustrates the logical workflow of the discovery process and the elucidated gibberellin signaling pathway. This guide is intended for researchers, scientists, and professionals in drug development with an interest in the history of phytohormones and natural product discovery.

Introduction

The story of **gibberellins** is a classic example of how the study of a plant disease led to the discovery of a major class of plant hormones. For centuries, Japanese rice farmers observed a peculiar condition in their paddies where some rice seedlings would grow unnaturally tall and spindly, with pale, thin leaves.^[1] These "foolish seedlings," or "bakanae" in Japanese, would often produce little to no grain and were prone to lodging, leading to significant crop losses.^[2] The scientific investigation into this seemingly detrimental phenomenon ultimately unveiled a family of compounds with profound effects on plant growth and development, now known as the **gibberellins**.

This guide will provide a technical journey through this history, focusing on the key experiments and the scientists who conducted them.

The Early Observations and Identification of the Pathogen

The first scientific description of bakanae disease dates back to 1898, when Japanese researcher Shotaro Hori correctly attributed the symptoms to a fungal pathogen.^{[2][3]} However, it was the work of Kenkichi Sawada in 1912 that first suggested that the fungus might be producing a "stimulus" that caused the abnormal elongation in the rice seedlings.^[4]

It wasn't until 1926 that Eiichi Kurosawa, a plant pathologist, provided the first concrete experimental evidence to support Sawada's hypothesis.^{[4][5][6]} Kurosawa demonstrated that sterile filtrates from cultures of the fungus, later identified as *Gibberella fujikuroi* (the perfect stage of *Fusarium moniliforme*), could induce the characteristic symptoms of bakanae disease in healthy rice seedlings.^{[3][4][5]} This pivotal experiment showed that a chemical substance produced by the fungus, and not the fungus itself, was responsible for the disease's effects.^{[4][5][7]}

Isolation and Crystallization of Gibberellin

Following Kurosawa's discovery, the focus shifted to isolating and identifying the active substance from the fungal cultures. This challenging task was undertaken by Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo.

In 1935, Yabuta successfully isolated a non-crystalline solid from the culture filtrate that showed high biological activity and named it "gibberellin."^{[1][3]} The initial attempts at purification were complicated by the presence of another fungal metabolite, fusaric acid, which was found to inhibit plant growth.^[3] By modifying the culture medium, they were able to suppress the production of fusaric acid and obtain a crude extract with growth-promoting properties.^[3]

A significant breakthrough came in 1938 when Yabuta and Sumiki finally succeeded in obtaining a crystalline form of the active substance.^{[4][7]} They isolated two related compounds, which they named gibberellin A and gibberellin B.^{[4][7]} Subsequent research revealed that their "gibberellin A" was actually a mixture of several compounds.^[3]

Experimental Protocols

While the precise, detailed protocols from the original publications of Kurosawa and Yabuta are not readily available in translated form, this section outlines the general methodologies based on historical accounts and modern reconstructions of these seminal experiments.

Kurosawa's Sterile Filtrate Experiment (1926) - A Generalized Protocol

This protocol describes the fundamental experiment that demonstrated the chemical nature of the "foolish seedling disease" stimulus.

Objective: To determine if a secreted substance from *Gibberella fujikuroi* can induce bakanae symptoms in healthy rice seedlings.

Methodology:

- **Fungal Culture:** *Gibberella fujikuroi* was cultured on a suitable medium. While the exact historical composition is not detailed in readily available sources, a common approach would have involved a grain-based medium (e.g., rice or wheat bran broth) to encourage the growth of the fungus.
- **Incubation:** The fungal cultures were incubated for a period sufficient to allow for the production of secondary metabolites.
- **Filtration:** The culture medium was passed through a filter fine enough to remove all fungal hyphae and spores, rendering the filtrate sterile. This was a critical step to ensure that any observed effects were due to chemical compounds in the filtrate and not a new infection.
- **Bioassay:**
 - Healthy rice seedlings were germinated and grown under controlled conditions.
 - The sterile fungal filtrate was applied to the seedlings. The method of application in the original experiment is described as spraying.[8]
 - A control group of seedlings was treated with a sterile, uninoculated culture medium.

- The growth of the seedlings in both groups was observed and compared over time, with a focus on stem elongation and leaf color.

Expected Results: The seedlings treated with the fungal filtrate would exhibit the characteristic symptoms of "foolish seedling disease," namely rapid stem elongation and a pale, chlorotic appearance, while the control seedlings would grow normally.

Yabuta and Sumiki's Isolation and Crystallization of Gibberellin (1938) - A Generalized Protocol

This protocol outlines the general steps involved in the first successful isolation and crystallization of **gibberellins**.

Objective: To isolate the growth-promoting substance from *Gibberella fujikuroi* culture filtrates in a pure, crystalline form.

Methodology:

- **Large-Scale Fungal Fermentation:** Large quantities of *Gibberella fujikuroi* were cultured in a liquid fermentation medium. The composition of this medium was optimized to maximize the production of the growth-promoting substance while minimizing the production of inhibitory compounds like fusaric acid.^[3]
- **Extraction:** The culture filtrate was subjected to a series of solvent extractions to separate the active compounds from the aqueous medium.
- **Purification:** The crude extract was further purified using techniques available at the time, which likely included:
 - **Adsorption Chromatography:** Using materials like charcoal to separate compounds based on their affinity.
 - **Solvent Partitioning:** Separating compounds based on their differential solubility in immiscible solvents.
- **Crystallization:** The purified extract was concentrated, and a suitable solvent (or a mixture of solvents) was used to induce crystallization. This process of obtaining a crystalline solid was

a crucial step in confirming the purity of the isolated substance.

- Bioassay of Crystalline Material: The biological activity of the isolated crystals (gibberellin A and B) was confirmed by applying them to rice seedlings and observing the characteristic growth promotion.

Quantitative Data

While precise quantitative data from the early 20th-century discoveries are scarce in modern literature, extensive research has been conducted on the production of **gibberellins** by *Fusarium fujikuroi* (the modern classification for *Gibberella fujikuroi*) using modern fermentation techniques. The following tables summarize representative data on gibberellic acid (GA3) production.

Table 1: Gibberellic Acid (GA3) Production by *Fusarium fujikuroi* in Submerged Fermentation

Carbon Source	Nitrogen Source	Other Key Media Components	Fermentation Time (days)	GA3 Yield (mg/L)	Reference
Glucose	Ammonium Chloride	Rice Flour, Minerals	8	3900	[7]
Sucrose	Soybean Meal, NH4Cl, NaNO3	Minerals	9	Not specified	[9]
Lactose	Soybean Meal, Corn Steep Liquor	Minerals	9	Not specified	[9]

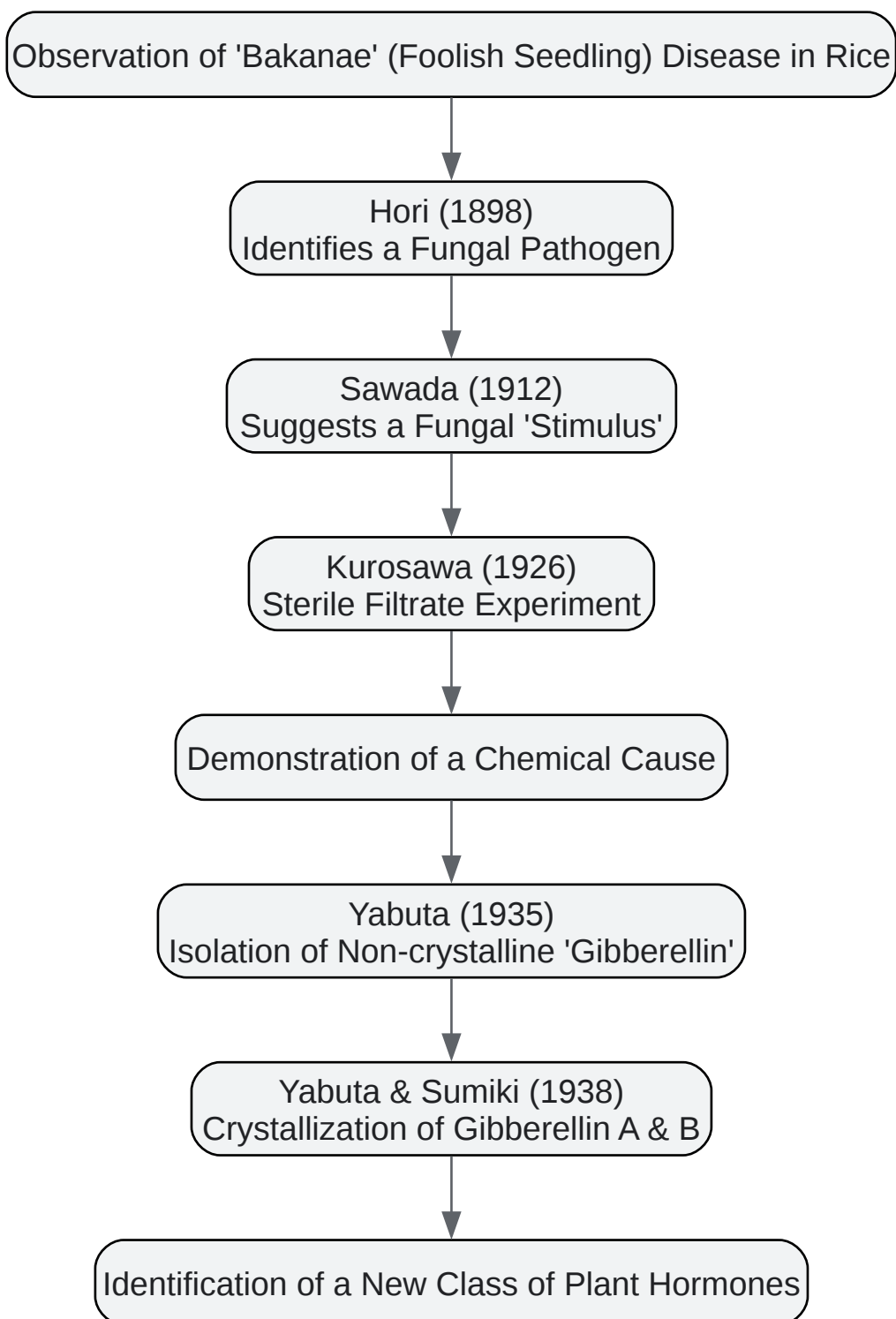
Table 2: Rice Seedling Bioassay for Gibberellin Activity

Gibberellin	Plant Variety	Minimum Detectable Dose (pmol/plant)	Reference
GA3	Dwarf Rice (Tan-ginbozu)	10 - 1000	[10]
Various GAs	Nondwarf Rice (with uniconazole)	3- to 10-fold lower than Tan-ginbozu	[11]

Visualizations

Historical Workflow of Gibberellin Discovery

The following diagram illustrates the logical progression of research from the initial observation of "foolish seedling disease" to the identification of **gibberellins**.

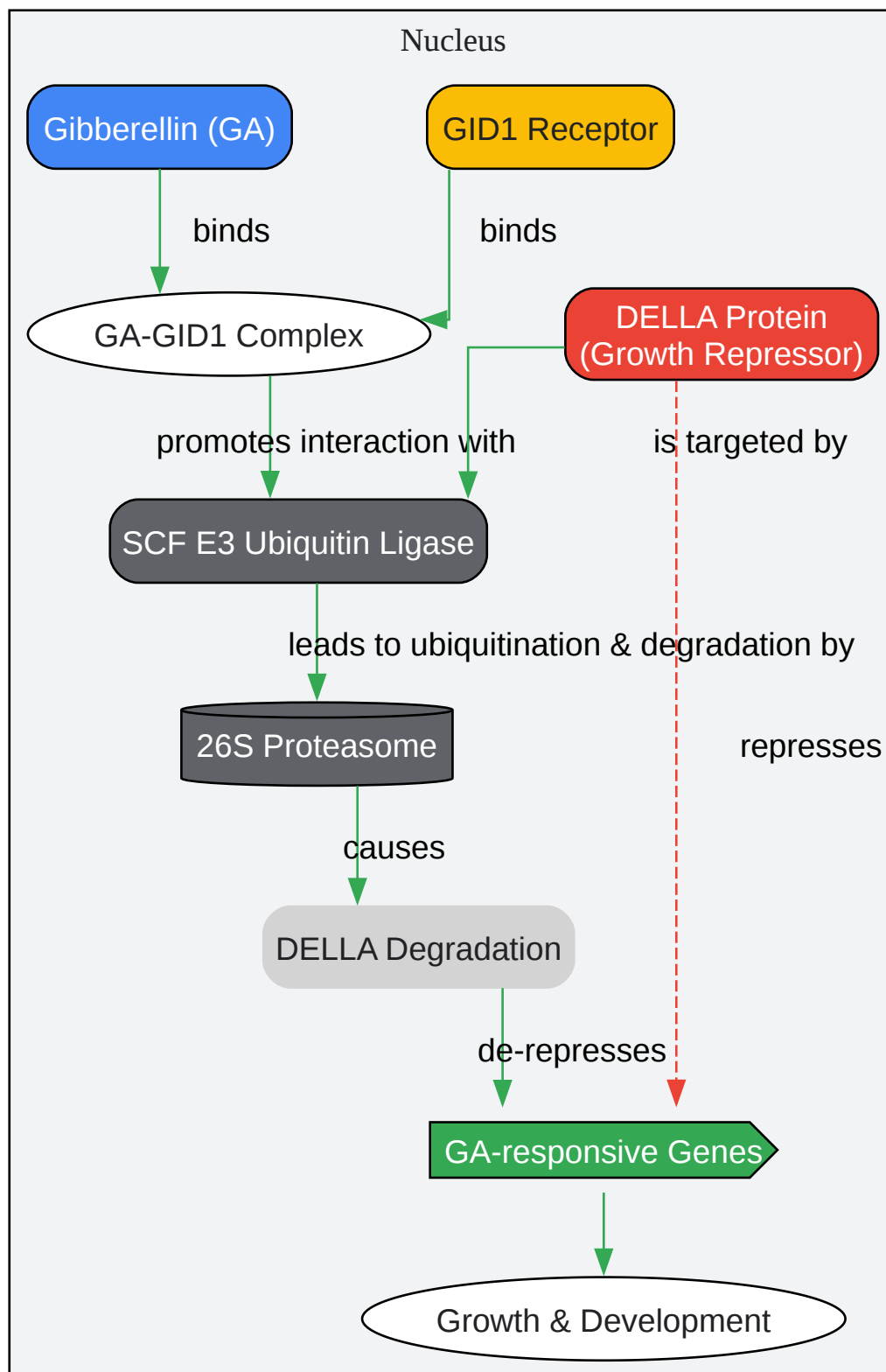


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Caption: A flowchart illustrating the key milestones in the discovery of **gibberellins**.

Gibberellin Signaling Pathway

The diagram below outlines the core components and interactions of the gibberellin signaling pathway in plants.



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